molecular formula C28H54O2 B12645449 Tetracosyl methacrylate CAS No. 45302-49-6

Tetracosyl methacrylate

Cat. No.: B12645449
CAS No.: 45302-49-6
M. Wt: 422.7 g/mol
InChI Key: XGCXMZWJYZLXQE-UHFFFAOYSA-N
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Description

It is a long-chain alkyl methacrylate with the molecular formula C28H54O2 and a molecular weight of 422.739 g/mol . This compound is primarily used in the synthesis of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosyl methacrylate can be synthesized through the esterification of methacrylic acid with tetracosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of methacryloyl chloride with tetracosanol in the presence of a base, such as triethylamine, can be carried out in a tubular reactor under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Tetracosyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and tetracosanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and tetracosanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Tetracosyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of tetracosyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer backbone with pendant tetracosyl groups. These long alkyl chains impart hydrophobicity and flexibility to the resulting polymers, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A shorter-chain methacrylate used in the production of polymethyl methacrylate (PMMA).

    Butyl methacrylate: Another methacrylate with a shorter alkyl chain, used in coatings and adhesives.

    Octyl methacrylate: A medium-chain methacrylate used in similar applications as tetracosyl methacrylate.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct properties to the polymers formed from it. These properties include enhanced hydrophobicity, flexibility, and thermal stability, making it suitable for specialized applications where these characteristics are desired .

Properties

CAS No.

45302-49-6

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

tetracosyl 2-methylprop-2-enoate

InChI

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-28(29)27(2)3/h2,4-26H2,1,3H3

InChI Key

XGCXMZWJYZLXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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